PF-06471553 Exhibits >160-Fold Selectivity for MGAT3 Over DGAT1 and DGAT2
PF-06471553 demonstrates >160-fold in vitro selectivity for MGAT3 over DGAT1 (IC50 >50 μM) and DGAT2 (IC50 >100 μM) . This contrasts with DGAT1 inhibitors like T863 (IC50 15 nM for DGAT1) and DGAT2 inhibitors like PF-06424439 (IC50 14 nM for DGAT2), which show no activity against MGAT3 [1]. The selectivity profile ensures that biological effects are specific to MGAT3 inhibition.
| Evidence Dimension | Selectivity for MGAT3 over DGAT1 and DGAT2 |
|---|---|
| Target Compound Data | IC50: 92 nM (MGAT3); >50 μM (DGAT1); >100 μM (DGAT2) |
| Comparator Or Baseline | DGAT1 inhibitor T863: IC50 15 nM (DGAT1); DGAT2 inhibitor PF-06424439: IC50 14 nM (DGAT2) |
| Quantified Difference | >160-fold selectivity for MGAT3 vs. DGAT1/DGAT2; T863 and PF-06424439 have no reported MGAT3 activity |
| Conditions | Biochemical assay measuring DGAT activity |
Why This Matters
Ensures that observed phenotypes in cellular and in vivo models are directly linked to MGAT3 inhibition rather than off-target effects on related acyltransferases.
- [1] Adooq. PF-06424439 (DGAT2 Inhibitor) Product Datasheet. CAS: 1469284-79-4. View Source
